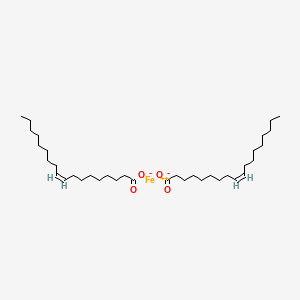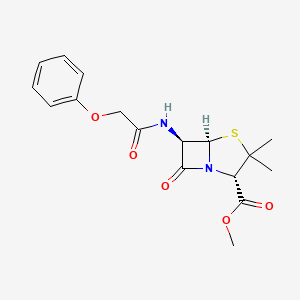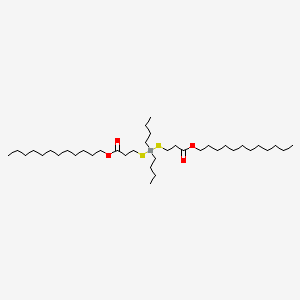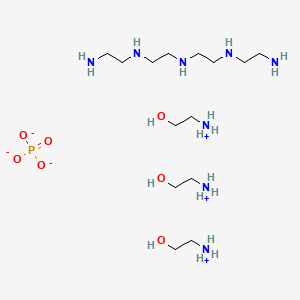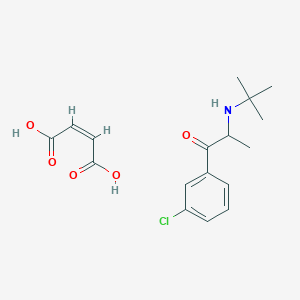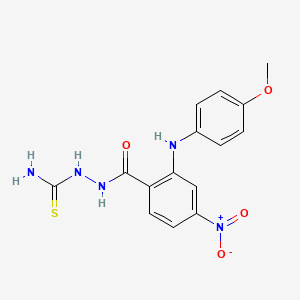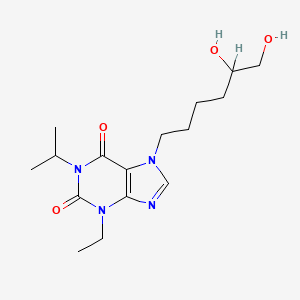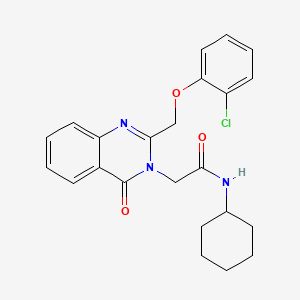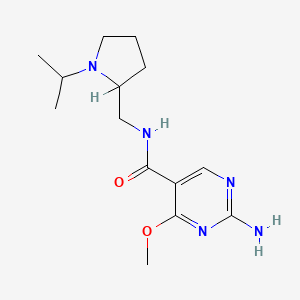
(E)-3-Hydroxybutanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-Hydroxybutanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group attached to a butanoic acid backbone, with a 2-chlorophenyl group and a hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Hydroxybutanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves the condensation of 3-hydroxybutanoic acid with 1-(2-chlorophenyl)ethylidenehydrazine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazide bond. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-Hydroxybutanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The hydrazide group can be reduced to form an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Formation of 3-oxobutanoic acid derivatives.
Reduction: Formation of 3-hydroxybutanoic acid (1-(2-aminophenyl)ethylidene)hydrazide.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(E)-3-Hydroxybutanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (E)-3-Hydroxybutanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-Hydroxybutanoic acid (1-(2-bromophenyl)ethylidene)hydrazide
- (E)-3-Hydroxybutanoic acid (1-(2-fluorophenyl)ethylidene)hydrazide
- (E)-3-Hydroxybutanoic acid (1-(2-methylphenyl)ethylidene)hydrazide
Uniqueness
(E)-3-Hydroxybutanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different substituents.
Propiedades
Número CAS |
133661-87-7 |
|---|---|
Fórmula molecular |
C12H15ClN2O2 |
Peso molecular |
254.71 g/mol |
Nombre IUPAC |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-3-hydroxybutanamide |
InChI |
InChI=1S/C12H15ClN2O2/c1-8(16)7-12(17)15-14-9(2)10-5-3-4-6-11(10)13/h3-6,8,16H,7H2,1-2H3,(H,15,17)/b14-9+ |
Clave InChI |
WCOXCAZRSQUCQM-NTEUORMPSA-N |
SMILES isomérico |
CC(CC(=O)N/N=C(\C)/C1=CC=CC=C1Cl)O |
SMILES canónico |
CC(CC(=O)NN=C(C)C1=CC=CC=C1Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




